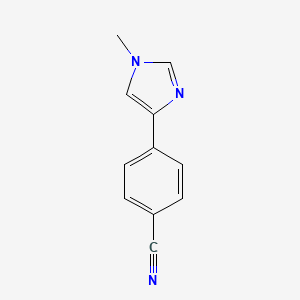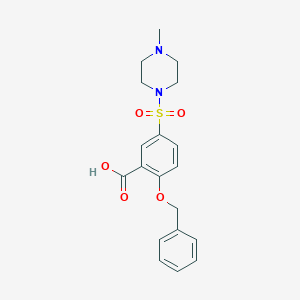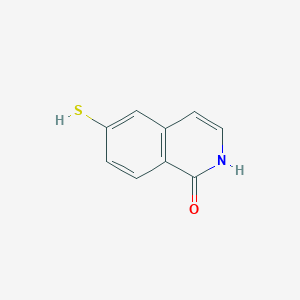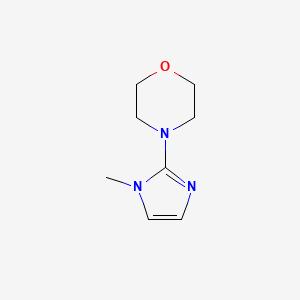![molecular formula C9H11ClN4O B8586093 N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B8586093.png)
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide
概要
説明
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is a compound that belongs to the class of azetidines and pyrazines Azetidines are four-membered nitrogen-containing heterocycles, while pyrazines are six-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide typically involves the reaction of 3-chloropyrazine-2-carboxamide with azetidine derivatives. One common method involves the use of alkylation reactions where the pyrazine derivative is reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its activity against various bacterial strains.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as antimicrobial coatings and gene transfection materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
作用機序
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes essential for bacterial growth, such as enoyl-ACP reductase (InhA). The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting bacterial growth .
類似化合物との比較
Similar Compounds
- 3-chloropyrazine-2-carboxamide
- 3-benzylaminopyrazine-2-carboxamide
- 3-amino-2-chloropyrazine
Uniqueness
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is unique due to its combination of azetidine and pyrazine moieties, which confer specific chemical and biological properties.
特性
分子式 |
C9H11ClN4O |
|---|---|
分子量 |
226.66 g/mol |
IUPAC名 |
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C9H11ClN4O/c10-8-7(11-2-3-12-8)6-13-9(15)14-4-1-5-14/h2-3H,1,4-6H2,(H,13,15) |
InChIキー |
LJLIAKKQSQSHEK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C(=O)NCC2=NC=CN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)









![2-[(4-tert-Butylphenyl)methyl]-4-chloro-6-methylphenol](/img/structure/B8586082.png)



